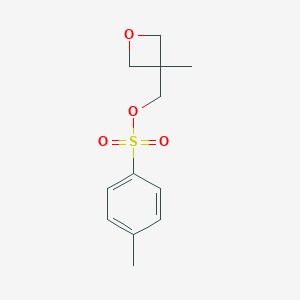

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Overview

Description

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, also known as MOMBMS, is an organic compound with a variety of applications in the scientific research and laboratory fields. It is a derivative of benzenesulfonic acid, which is an aromatic compound commonly used in organic synthesis. MOMBMS has been studied for its potential uses in biochemistry and physiology, as well as its use in laboratory experiments.

Scientific Research Applications

Antioxidant and Corrosion Inhibitor

Research on derivatives of 4-methylbenzenesulfonate shows their potential as antioxidants and corrosion inhibitors. For example, compounds synthesized from 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate exhibited high antioxidant activity, particularly in lubricating oils, suggesting their utility in enhancing oil stability (Habib, Hassan, & El‐Mekabaty, 2014).

Crystallography and Structural Analysis

The structure of compounds related to 4-methylbenzenesulfonate has been extensively studied through crystallography. For instance, X-ray crystallography helped establish the absolute structure and stereochemistry of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose, a compound related to 4-methylbenzenesulfonate (Reed et al., 2013).

Synthetic Chemistry and Drug Design

The reactivity of derivatives of 4-methylbenzenesulfonate is of interest in synthetic chemistry. For example, the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] from a 4-methylbenzenesulfonate derivative demonstrates their potential in creating compounds of interest to medicinal chemists (Kolluri et al., 2018).

Electrochemical Applications

Studies on 4-methylbenzenesulfonate derivatives have also explored their use in electrochemistry. For instance, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate showed excellent inhibitory properties for aluminum corrosion in sulfuric acid, suggesting its potential in corrosion protection (Ehsani, Moshrefi, & Ahmadi, 2015).

Safety and Hazards

Biochemical Analysis

Cellular Effects

The effects of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. Additionally, it can alter gene expression by acting as a transcriptional regulator, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (sealed in dry, 2-8°C) and exhibits consistent biochemical activity over extended periods. Prolonged exposure to certain environmental conditions may lead to its degradation, affecting its efficacy in biochemical assays .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is critical for understanding its cellular effects and potential therapeutic applications .

properties

IUPAC Name |

(3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-3-5-11(6-4-10)17(13,14)16-9-12(2)7-15-8-12/h3-6H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOQQSOZRVZCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420127 | |

| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99314-44-0 | |

| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.